molecular formula C18H25NO3 B13438123 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one

1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one

Cat. No.: B13438123
M. Wt: 303.4 g/mol
InChI Key: HFJUFZQVOVHCMY-UHFFFAOYSA-N
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Description

1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is a benzoquinolizine derivative. This compound is characterized by its complex structure, which includes a hexahydrobenzoquinolizine core substituted with hydroxy, methoxy, and isobutyl groups. It is known for its potential pharmacological properties and has been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one typically involves multiple steps, starting from simpler organic molecules One common approach involves the cyclization of appropriate precursors under controlled conditions to form the benzoquinolizine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s consistency.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the benzoquinolizine core.

    Substitution: The methoxy and isobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone derivative, while substitution reactions can yield various functionalized benzoquinolizine derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. For instance, as a VMAT2 inhibitor, it affects the transport of monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles . This inhibition leads to a decrease in the availability of these neurotransmitters, which can have various therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and isobutyl groups differentiates it from other benzoquinolizine derivatives and contributes to its specific pharmacological profile.

Properties

IUPAC Name

9-hydroxy-10-methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15,21H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJUFZQVOVHCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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